molecular formula C9H11Cl2N3O B13868572 4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine

4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine

Cat. No.: B13868572
M. Wt: 248.11 g/mol
InChI Key: BVNCFCFSKIHYEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine typically involves the reaction of morpholine with 2,4,6-trichloropyrimidine. The reaction is carried out in a solvent such as acetonitrile or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4 and 6 positions of the pyrimidine ring enhances its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

4-[(4,6-dichloropyrimidin-2-yl)methyl]morpholine

InChI

InChI=1S/C9H11Cl2N3O/c10-7-5-8(11)13-9(12-7)6-14-1-3-15-4-2-14/h5H,1-4,6H2

InChI Key

BVNCFCFSKIHYEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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